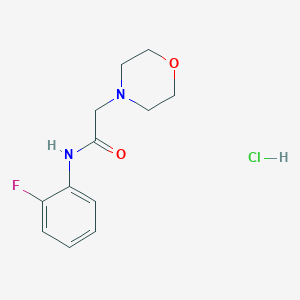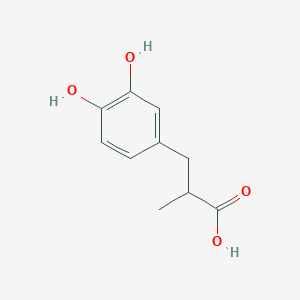
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
説明
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid is a compound that can be associated with the biosynthesis of benzoic acid and salicylic acid from cinnamic acid. It is a metabolite of phenylalanine, which is the primary metabolic precursor of these acids. The compound's relevance is highlighted by its role in the biosynthesis pathway, where it is considered an intermediate .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the synthesis of 3-hydroxy-3-phenylpropanoic acid, a related compound, has been achieved using stable-isotope-labelled precursors. This synthesis was part of a study to trace the biosynthesis pathway of benzoic and salicylic acids in plants . Additionally, the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters has been reported, which was accomplished with high enantioselectivity through a ruthenium-catalyzed hydrogenation reaction . These studies provide insights into the methods that could potentially be adapted for the synthesis of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid has been studied using various spectroscopic methods. For example, the structure and vibrational spectroscopy of (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid were analyzed using ab initio HF and DFT methods. The study provided detailed information on the vibrational frequencies, infrared intensity, Raman activities, and bonding features of the compound .
Chemical Reactions Analysis
The chemical reactions involving compounds related to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid have been explored in different contexts. For instance, the study of 3-hydroxy-3-phenylpropanoic acid as an intermediate in the biosynthesis of benzoic and salicylic acids revealed that it does not degrade into benzaldehyde, suggesting a β-oxidation pathway rather than a non-oxidative pathway for side-chain degradation . Moreover, the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride indicates the reactivity of the vinyl group in such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid have been investigated. The study of (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid provided insights into the compound's dipole moment, hyperpolarizability, and charge transfer within the molecule. Additionally, solvent effects on the compound were calculated, and the results were in good agreement with experimental measurements . These properties are crucial for understanding the behavior of the compound in different environments and could be indicative of the properties of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid.
科学的研究の応用
Synthesis and Resolution
- 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and its derivatives have been used in the synthesis of various compounds. For instance, a study explored the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid and conversion into enantiomers with established absolute configurations (Drewes et al., 1992).
Anti-tuberculosis Activity
- Some derivatives of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, such as methyl and n-butyl variants, have shown activity against tuberculosis. This indicates potential applications in anti-tuberculosis drug development (Deng et al., 2013).
Enantioselective Synthesis
- The compound has been utilized in enantioselective synthesis processes. A study demonstrated the preparation of its esters with high enantioselectivity, indicating its utility in producing specific enantiomers for research and potential pharmaceutical applications (Jeulin et al., 2007).
Spectroscopic Analysis
- Detailed spectroscopic analysis, including FT-IR and FT-Raman studies, have been conducted on derivatives of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. This research contributes to a deeper understanding of the structural and electronic properties of these compounds (Prabakaran & Muthu, 2012).
Anti-inflammatory Activity
- Research has shown that certain β-hydroxy-β-arylpropanoic acids, a class structurally similar to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, possess significant anti-inflammatory activity. This opens avenues for the development of new anti-inflammatory agents (Dilber et al., 2008).
Synthesis Efficiency
- Efficient synthesis methods for compounds related to 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid have been developed, highlighting the compound's role in facilitating the synthesis of complex molecules (Guo et al., 2006).
Microwave-Assisted Synthesis
- Microwave irradiation has been employed to enhance the synthesis efficiency of isopropyl β-(3,4-Dihydroxyphenyl)-α-hydroxypropanoate, a derivative, significantly reducing reaction times and improving yields (Zhang et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIOASILGOFVPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615895 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |
CAS RN |
53832-94-3 | |
| Record name | alpha-Methyl-3,4-dihydroxyphenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



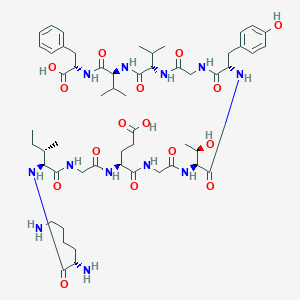
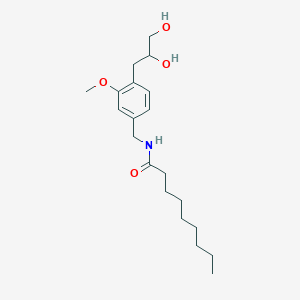
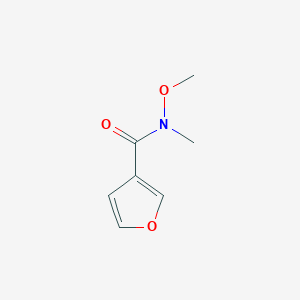
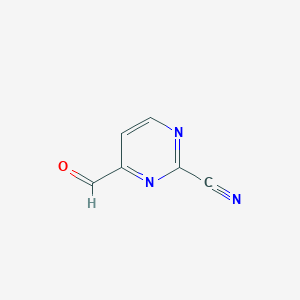
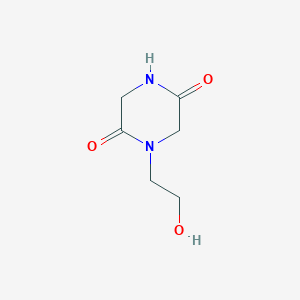
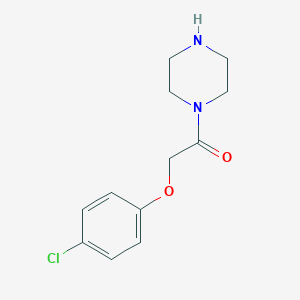
![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)
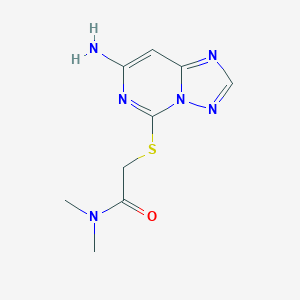
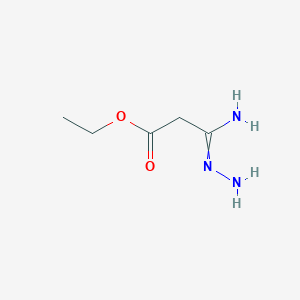
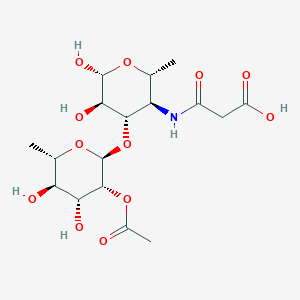
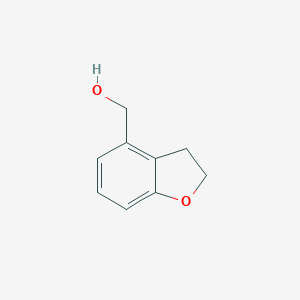
![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)
